Bucindolol

Description

Propriétés

IUPAC Name |

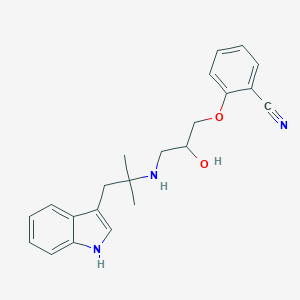

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMYKMYQHCBIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046744 | |

| Record name | Bucindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-11-4 | |

| Record name | Bucindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71119-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucindolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Bucindolol in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucindolol is a third-generation adrenergic receptor antagonist characterized by a unique pharmacological profile that combines non-selective beta-adrenergic blockade with alpha-1 adrenergic blockade.[1] This dual action contributes to its vasodilatory properties and its therapeutic potential in cardiovascular diseases, particularly chronic heart failure.[1][2] The (S)-enantiomer of this compound is the pharmacologically active form.[1] This guide provides a comprehensive technical overview of the core mechanism of action of this compound in cardiac myocytes, detailing its receptor interactions, downstream signaling pathways, and the experimental basis for these findings.

Receptor Binding and Antagonism

This compound is a potent, non-selective competitive antagonist at both β1- and β2-adrenergic receptors within the cardiac sarcolemma.[3][4] This non-selectivity means it has a comparable high affinity for both receptor subtypes.[1] In addition to its beta-blocking activity, this compound also exhibits significant antagonist activity at the α1-adrenergic receptor.[1][5] This multi-receptor engagement is central to its therapeutic effects.[1]

β-Adrenergic Receptor Interaction

In human ventricular myocardium, this compound acts as a high-affinity competitive beta-blocking agent.[3] It antagonizes the effects of endogenous catecholamines like norepinephrine and epinephrine, which are often elevated in heart failure. Stimulation of β1 receptors by these catecholamines normally induces positive chronotropic and inotropic effects, increasing heart rate and contractility, respectively.[6] By blocking these receptors, this compound mitigates the detrimental overstimulation of the heart that contributes to the pathophysiology of heart failure.[7]

α1-Adrenergic Receptor Interaction

This compound's blockade of α1-adrenergic receptors contributes to its vasodilatory properties.[8][9] In the context of cardiac myocytes, while α1-receptors are less predominant than β-receptors, their stimulation can lead to hypertrophic signaling. This compound's antagonism at this receptor may contribute to its beneficial effects on cardiac remodeling.[10]

Downstream Signaling Pathways

The pharmacological effects of this compound are a direct consequence of its modulation of G-protein coupled receptor (GPCR) signaling cascades in cardiac myocytes.

Modulation of the Adenylyl Cyclase-cAMP-PKA Pathway

The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[11] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately leading to increased contractility and heart rate.

As a β-receptor antagonist, this compound competitively inhibits the binding of agonists, thereby preventing the activation of this Gs-mediated pathway. This results in a reduction of intracellular cAMP levels and a subsequent decrease in PKA activity, leading to negative chronotropic and inotropic effects. Studies have confirmed that this compound antagonizes isoproterenol-stimulated adenylyl cyclase activity.[3]

Intrinsic Sympathomimetic Activity (ISA) and Partial Agonism

The presence and significance of intrinsic sympathomimetic activity (ISA) with this compound have been a subject of investigation, with some conflicting findings.[7] Some studies in animal models have shown evidence of ISA, where this compound can cause a sub-maximal activation of β-adrenoceptors.[12] However, in preparations of the human heart, this compound did not demonstrate an increase in adenylyl cyclase activity or muscle contraction, suggesting a lack of significant ISA in this context.[3]

More recent research suggests that this compound can be classified as a partial agonist or, in some contexts, a partial inverse agonist.[13] In human ventricular myocardium, this compound displays substantially higher intrinsic activity than metoprolol and carvedilol.[13][14] This means that depending on the basal activity of the β-adrenergic signaling pathway, this compound can elicit a small agonistic response or, conversely, reduce the constitutive activity of the receptor (inverse agonism). This nuanced activity may contribute to its unique clinical profile.[13] For instance, this compound has been shown to exert agonistic activity on a propranolol-insensitive state of the β1-adrenoceptor in human myocardium.[15]

Guanine Nucleotide Modulatable Binding

Studies have shown that this compound exhibits guanine nucleotide modulatable binding to β1- and β2-adrenoceptors.[13][14] This is a characteristic of agonists and partial agonists, indicating that the binding of this compound is sensitive to the coupling state of the receptor with the G-protein. This further supports the notion that this compound's interaction with the β-adrenoceptor is more complex than that of a simple neutral antagonist.

Effects on Cardiac Myocyte Function

The molecular interactions of this compound translate into significant effects on the function of cardiac myocytes and overall cardiac performance.

Contractility and Energetics

Chronic treatment with this compound in patients with heart failure leads to improvements in myocardial contractility.[16] This is evidenced by increases in ejection fraction and stroke work.[2][17] Importantly, these improvements in contractile function do not come at the expense of increased myocardial oxygen consumption, suggesting an enhancement of myocardial efficiency.[7][16]

Cardiac Remodeling

In an in vitro model of norepinephrine-induced cardiac damage, this compound has been shown to modulate cardiac remodeling by attenuating oxidative stress and signaling for apoptosis.[10] This suggests a direct cellular protective effect of this compound on cardiac myocytes beyond its hemodynamic actions.

Data Presentation

The following tables summarize the quantitative data on this compound's binding affinity for adrenergic receptors.

Table 1: this compound Binding Affinity for Adrenergic Receptors

| Receptor Subtype | Ligand (Isomer) | Ki (nM) | KB (nM) | Reference |

| β (non-selective) | This compound (Racemate) | 3.7 ± 1.3 | [3] | |

| β (non-selective) | This compound (Racemate) | 2.8 ± 0.55 | [3] | |

| β (non-selective) | This compound (Racemate) | 2.9 ± 1.9 | [3] | |

| α1 | This compound (Racemate) | 120 | [3] | |

| α1 | This compound (Racemate) | 69 | [1][5] |

Ki (inhibition constant) represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. KB (dissociation constant of a competitive antagonist) is determined from functional antagonism studies.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for adrenergic receptors.

General Methodology:

-

Membrane Preparation: Cardiac ventricular myocardium or other appropriate tissues/cells expressing the receptors of interest are homogenized and centrifuged to isolate crude membrane fractions. Protein concentration is determined using a standard assay (e.g., Lowry assay).[13]

-

Competition Binding: Membrane preparations are incubated with a specific radiolabeled ligand (e.g., [125I]iodocyanopindolol for β-receptors or [125I]BE2254 for α1-receptors) at a fixed concentration, along with varying concentrations of unlabeled this compound.[3]

-

Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Adenylyl Cyclase Activity Assay

Objective: To assess the functional effect of this compound on adenylyl cyclase activity.

General Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, crude membrane preparations from cardiac tissue are used.

-

Assay Reaction: Membranes are incubated with ATP (the substrate for adenylyl cyclase), an ATP-regenerating system, and the test compounds (e.g., isoproterenol as an agonist, with and without this compound).

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive protein binding assay or an immunoassay.

-

Data Analysis: The ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity is determined to calculate its functional antagonist potency (KB).[3]

Isolated Muscle Contraction Studies

Objective: To evaluate the effect of this compound on the contractility of cardiac muscle.

General Methodology:

-

Tissue Preparation: Thin strips of cardiac muscle (e.g., right ventricular trabeculae or papillary muscles) are dissected and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.[3][13]

-

Stimulation and Measurement: The muscle strips are electrically stimulated at a fixed frequency, and the developed force of contraction is measured using a force transducer.

-

Drug Application: After a stabilization period, cumulative concentration-response curves to an agonist (e.g., isoproterenol) are generated in the absence and presence of different concentrations of this compound.

-

Data Analysis: The antagonist potency (KB) of this compound is determined by the parallel rightward shift of the agonist concentration-response curve. The potential for intrinsic sympathomimetic activity is assessed by applying this compound alone and observing any change in the force of contraction.[3][13]

Mandatory Visualizations

Caption: this compound competitively blocks β-adrenergic receptors, inhibiting the downstream signaling cascade.

Caption: this compound blocks α1-adrenergic receptors, potentially mitigating hypertrophic signaling.

Caption: Workflow for determining this compound's receptor binding affinity.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of this compound in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta blocker - Wikipedia [en.wikipedia.org]

- 7. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound Modulates Cardiac Remodeling by Attenuating Oxidative Stress in H9c2 Cardiac Cells Exposed to Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of intrinsic sympathomimetic activity of this compound and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound exerts agonistic activity on the propranolol-insensitive state of beta1-adrenoceptors in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Synthesis of (S)-Bucindolol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-Bucindolol, a non-selective β-adrenergic antagonist with vasodilating properties utilized in the treatment of heart failure. The pharmacological activity of bucindolol resides predominantly in the (S)-enantiomer, making enantioselective synthesis crucial for its therapeutic application.[1] This document details the prevalent chemoenzymatic synthesis protocol, along with alternative strategies including the use of chiral building blocks and asymmetric reduction methodologies.

Chemoenzymatic Synthesis via Kinetic Resolution

The most widely reported and scalable method for producing enantiomerically pure (S)-Bucindolol is a chemoenzymatic approach. This strategy relies on the kinetic resolution of a racemic intermediate catalyzed by a lipase, which selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer.[1]

Synthetic Strategy Overview

The chemoenzymatic synthesis is typically a three-stage process:

-

Synthesis of Racemic Precursor: Reaction of a phenolic starting material with an achiral epoxide source to generate a racemic chlorohydrin.

-

Enzymatic Kinetic Resolution: Selective acylation of one enantiomer of the racemic chlorohydrin using a lipase, leaving the other enantiomer unreacted.

-

Synthesis of (S)-Bucindolol: Nucleophilic substitution of the resolved chlorohydrin with the appropriate amine side chain.[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile [1]

-

Materials: 2-hydroxy-4-methoxybenzonitrile, Epichlorohydrin, Potassium carbonate (K₂CO₃), Potassium iodide (KI), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 2-hydroxy-4-methoxybenzonitrile (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

-

Add epichlorohydrin (3 equivalents) to the mixture.

-

Stir the reaction mixture at 60-70 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield the racemic chlorohydrin.

-

Protocol 2: Lipase-Catalyzed Kinetic Resolution [1]

-

Materials: Racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile, Immobilized Candida antarctica lipase B (CALB), Acyl donor (e.g., vinyl acetate), Anhydrous solvent (e.g., acetonitrile or tert-butyl methyl ether), Molecular sieves (4Å).

-

Procedure:

-

To a solution of the racemic chlorohydrin (1 equivalent) in the anhydrous solvent, add activated molecular sieves.

-

Add the acyl donor (2-4 equivalents) and immobilized CALB.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

Filter off the enzyme and molecular sieves, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-chlorohydrin from the acylated (S)-chlorohydrin by column chromatography on silica gel.

-

Protocol 3: Synthesis of (S)-Bucindolol [1]

-

Materials: (R)-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile, 2-(1H-indol-3-yl)-1,1-dimethylethylamine, Isopropanol, Triethylamine (optional).

-

Procedure:

-

Dissolve the resolved (R)-chlorohydrin (1 equivalent) and 2-(1H-indol-3-yl)-1,1-dimethylethylamine (1.2 equivalents) in isopropanol.

-

Optionally, add triethylamine (1.5 equivalents) as a base to scavenge the HCl formed.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC or HPLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (S)-Bucindolol.

-

Quantitative Data

The following table summarizes expected quantitative data for the chemoenzymatic synthesis, based on analogous processes for other β-blockers such as (S)-Bisoprolol.[2][3]

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Racemic Chlorohydrin | 70-85 | N/A |

| 2 | (R)-Chlorohydrin | 35-45 (Theoretically max 50%) | >99 |

| 3 | (S)-Bucindolol | 80-95 | >99 |

| Overall | (S)-Bucindolol | ~20-35 | >99 |

Alternative Stereoselective Synthetic Strategies

While the chemoenzymatic route is well-established, other asymmetric strategies offer alternative pathways to (S)-Bucindolol, primarily by introducing chirality at an earlier stage.

Synthesis from Chiral Building Blocks

This approach utilizes a commercially available or readily synthesized chiral starting material, thereby avoiding a resolution step. A common strategy involves the use of chiral epoxides or their precursors.

Strategy: Using (R)-Glycidyl Nosylate or Tosylate

A plausible synthetic route involves the reaction of 2-hydroxybenzonitrile with a chiral three-carbon electrophile such as (R)-glycidyl nosylate or tosylate.[4] This reaction establishes the (S)-stereocenter of the final product.

Protocol 4: Synthesis of (S)-Bucindolol via (R)-Glycidyl Nosylate [4]

-

Materials: 2-hydroxybenzonitrile, (R)-glycidyl nosylate, Potassium carbonate (K₂CO₃), Acetonitrile, 2-(1H-indol-3-yl)-1,1-dimethylethylamine, Isopropanol.

-

Procedure:

-

Epoxide Formation: In a reaction vessel, react 2-hydroxybenzonitrile with (R)-glycidyl nosylate in the presence of a suitable base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile). Stir at room temperature until completion (monitored by TLC). The product, (S)-2-(2,3-epoxypropoxy)benzonitrile, is isolated by extraction and purified by column chromatography.

-

Amine Coupling: React the purified (S)-epoxide with 2-(1H-indol-3-yl)-1,1-dimethylethylamine in a suitable solvent such as isopropanol. Heat the mixture to reflux until the reaction is complete. After cooling, the product, (S)-Bucindolol, is isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

Quantitative Data for Chiral Building Block Approach:

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Epoxide Formation | (S)-Epoxide Intermediate | 75-90 | >98 (dependent on starting material) |

| Amine Coupling | (S)-Bucindolol | 80-95 | >98 |

| Overall | (S)-Bucindolol | ~60-85 | >98 |

Asymmetric Reduction of a Prochiral Ketone

Another powerful strategy involves the asymmetric reduction of a prochiral ketone precursor to establish the chiral hydroxyl group. Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Strategy: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce a ketone with a borane source.[5][6][7] For the synthesis of (S)-Bucindolol, a suitable α-chloroketone precursor would be required.

Protocol 5: Asymmetric Reduction of an α-Chloroketone Precursor (General)

-

Materials: α-chloroketone precursor, (S)-Methyl-CBS-oxazaborolidine catalyst, Borane-dimethyl sulfide complex (BH₃·SMe₂), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of the (S)-CBS catalyst (5-10 mol%) in anhydrous THF at 0 °C, add BH₃·SMe₂ (1.0 M in THF, ~1.5 equivalents) dropwise.

-

After stirring for 15 minutes, cool the mixture to -30 °C.

-

Add a solution of the α-chloroketone precursor (1 equivalent) in anhydrous THF dropwise.

-

Stir the reaction for several hours at -30 °C, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol.

-

Warm to room temperature and concentrate under reduced pressure.

-

Purify by column chromatography to yield the (R)-chlorohydrin.

-

Strategy: Noyori Asymmetric Hydrogenation

This method employs a chiral ruthenium-diphosphine-diamine complex to catalyze the hydrogenation of a ketone, often with very high enantioselectivity and turnover numbers.[8][9][10] An appropriate α-amino ketone precursor would be required for this route.

Quantitative Data for Asymmetric Reduction Approaches:

| Method | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| CBS Reduction | (R)-Chlorohydrin | 85-95 | 90-99 |

| Noyori Hydrogenation | Chiral Amino Alcohol | 90-99 | >98 |

Conclusion

The stereoselective synthesis of (S)-Bucindolol is a critical process for the provision of this therapeutically important β-blocker. The chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution is a robust and widely adopted method that delivers high enantiopurity. However, alternative strategies employing chiral building blocks or powerful asymmetric reduction techniques like the CBS reduction and Noyori hydrogenation offer potentially more efficient routes by avoiding kinetic resolution and its inherent 50% maximum yield for the desired enantiomer. The choice of synthetic strategy will depend on factors such as the availability and cost of starting materials and catalysts, scalability, and the desired overall process efficiency. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of (S)-Bucindolol and related chiral pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Adrenergic Receptor Binding Affinity of Bucindolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucindolol is a third-generation adrenergic receptor antagonist characterized by a unique pharmacological profile that includes non-selective beta-adrenergic blockade combined with alpha-1 adrenergic antagonism.[1][2] This dual action contributes to its vasodilatory properties and has made it a subject of significant interest in cardiovascular research, particularly for the treatment of chronic heart failure.[1] The (S)-enantiomer of this compound is the pharmacologically active form.[1] This technical guide provides a comprehensive overview of this compound's binding affinity for various adrenergic receptor subtypes, details the experimental protocols for these determinations, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for adrenergic receptors is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The available quantitative data for this compound's binding affinity are summarized in the table below.

| Receptor Subtype | Ligand (Isomer) | Ki (nM) | Tissue/Cell Source | Radioligand | Reference |

| α1 | This compound (Racemate) | 69 | Not Specified | Not Specified | [3] |

| β1 | This compound (Racemate) | Non-selective with β2 | Human Myocardium | [¹²⁵I]Iodocyanopindolol | [4][5] |

| β2 | This compound (Racemate) | Non-selective with β2 | Human Myocardium | [¹²⁵I]Iodocyanopindolol | [4][5] |

Note: this compound is consistently characterized as a non-selective beta-adrenergic receptor antagonist, indicating a comparable high affinity for both β1 and β2 receptors.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. This methodology is considered the gold standard for quantifying the interaction between a ligand and a receptor.

Principle of Competitive Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to a specific receptor. The assay involves incubating a fixed concentration of a high-affinity radioligand with a membrane preparation containing the receptor of interest in the presence of varying concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Generalized Experimental Workflow

Detailed Methodological Steps:

-

Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptors of interest are homogenized in a cold lysis buffer containing protease inhibitors.

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Competitive Binding Incubation:

-

In a multi-well plate, the membrane preparation is incubated with:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Iodocyanopindolol for β-receptors).

-

A range of concentrations of unlabeled this compound.

-

-

Control wells are included for:

-

Total binding: Radioligand and membranes only.

-

Non-specific binding: Radioligand, membranes, and a high concentration of a competing unlabeled ligand (e.g., propranolol) to saturate all specific binding sites.

-

-

The incubation is carried out at a specific temperature (e.g., 25-37°C) for a sufficient duration to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter or gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Signaling Pathways Affected by this compound

This compound exerts its pharmacological effects by competitively antagonizing the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1, β1, and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct downstream signaling cascades.

Antagonism of α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Its antagonism by this compound inhibits the following pathway:

Blockade of the α1-receptor by this compound prevents the Gq-mediated activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced protein kinase C (PKC) activation, ultimately contributing to vasodilation.

Antagonism of β1 and β2-Adrenergic Receptor Signaling

Both β1 and β2-adrenergic receptors are coupled to the Gs family of G-proteins. This compound's non-selective antagonism inhibits the canonical signaling pathway for both receptor subtypes:

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different intrinsic activities of this compound, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Bucindolol: A Technical Guide

Bucindolol , a third-generation adrenergic receptor antagonist, has a unique pharmacological profile characterized by non-selective β-adrenergic blockade, α1-adrenergic blockade, and a debated intrinsic sympathomimetic activity (ISA).[1] This guide provides an in-depth exploration of its discovery, chemical synthesis, preclinical and clinical development, and mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Chemical Properties

This compound was developed as a non-selective beta-blocker with additional vasodilating properties, which are attributed to its α1-adrenergic receptor antagonism.[1] Structurally, it is classified as a phenoxypropanolamine derivative. The pharmacologically active enantiomer is (S)-Bucindolol.[1]

Chemical Synthesis

The synthesis of racemic this compound has been described, and a chemoenzymatic approach is favored for producing the therapeutically active (S)-enantiomer.[1]

Experimental Protocol: Chemoenzymatic Synthesis of (S)-Bucindolol [2][3]

This proposed synthesis involves three main stages:

-

Synthesis of Racemic Chlorohydrin Precursor:

-

To a solution of 2-hydroxy-4-methoxybenzonitrile (1 equivalent) in N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

-

Add epichlorohydrin (3 equivalents) to the mixture.

-

Stir the reaction mixture at 60-70 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile.

-

-

Enzymatic Kinetic Resolution:

-

Dissolve the racemic chlorohydrin in an anhydrous organic solvent (e.g., toluene or hexane) with molecular sieves.

-

Add vinyl acetate and immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved.

-

Filter off the enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-chlorohydrin from the acetylated (S)-enantiomer by column chromatography on silica gel.

-

-

Synthesis of (S)-Bucindolol:

-

Dissolve the purified (R)-chlorohydrin (1 equivalent) and 2-(1H-indol-3-yl)-1,1-dimethylethylamine (1.2 equivalents) in isopropanol.

-

Optionally, add triethylamine (1.5 equivalents) to act as a base.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude (S)-Bucindolol.

-

Purify the final product by recrystallization or column chromatography.

-

Preclinical Pharmacology

Preclinical studies in animal models have been instrumental in characterizing the pharmacological profile of this compound.

Receptor Binding Affinity

Radioligand binding assays are the standard for determining the affinity of a compound for its target receptors.[4]

Experimental Protocol: Competitive Radioligand Binding Assay [4][5][6][7][8][9][10]

-

Membrane Preparation:

-

Homogenize tissues (e.g., human ventricular myocardium) or cultured cells expressing the adrenergic receptor subtype of interest in a cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the final pellet in a suitable buffer, and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor (this compound).

-

Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Iodocyanopindolol for β-receptors) to all wells.

-

Add increasing concentrations of unlabeled this compound to the competitor wells.

-

To the non-specific binding wells, add a high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol).

-

Add a consistent amount of the membrane preparation to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

-

Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 11 | [4][11] |

| 5-HT2A | Not Specified | Not Specified | 382 | [4][11] |

| α1-adrenergic | Not Specified | Not Specified | 69 | [4][8][11] |

| β1-adrenergic | [¹²⁵I]Iodocyanopindolol | Human Myocardium | Non-selective | [4] |

| β2-adrenergic | [¹²⁵I]Iodocyanopindolol | Human Myocardium | Non-selective | [4] |

Intrinsic Sympathomimetic Activity (ISA)

The presence and extent of ISA for this compound have been a subject of debate.[12][13][14][15][16] In vitro assays, such as the adenylyl cyclase activity assay, are used to investigate this property.

Experimental Protocol: Adenylyl Cyclase Activity Assay [1][16]

-

Membrane Preparation: Prepare cell membranes expressing the β-adrenergic receptor of interest as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a reaction tube, combine the cell membrane preparation with an assay buffer, radiolabeled [α-³²P]ATP, and the test beta-blocker (this compound) at various concentrations.

-

Include control tubes with no drug (basal activity) and with a saturating concentration of a full agonist like isoproterenol (maximal activity).

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction by adding a stop solution.

-

Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography.

-

-

Data Analysis:

-

Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Calculate the adenylyl cyclase activity for each concentration of this compound.

-

Express the ISA as a percentage of the maximal stimulation achieved with the full agonist.

-

In Vivo Preclinical Studies

Preclinical studies in animal models, such as dogs, have been crucial for understanding the in vivo effects of this compound on cardiovascular function.

Experimental Protocol: Canine Model of Heart Failure [17][18][19][20][21]

-

Model Induction:

-

Anesthetize healthy adult dogs.

-

Induce heart failure through methods such as coronary microembolization or intracoronary administration of saponin followed by volume loading and methoxamine infusion.

-

-

Treatment Administration:

-

Administer this compound or placebo orally or intravenously.

-

-

Hemodynamic Monitoring:

-

Continuously monitor parameters such as heart rate, blood pressure, left ventricular end-diastolic pressure, and cardiac output.

-

-

Data Analysis:

-

Compare the hemodynamic parameters between the this compound-treated and placebo groups to assess the drug's effects on cardiac function.

-

Clinical Development

This compound has undergone extensive clinical evaluation, primarily for the treatment of heart failure and hypertension.

Dose-Ranging and Hemodynamic Studies

Early clinical trials focused on establishing the safety, tolerability, and dose-response relationship of this compound.

Table 2: Summary of Hemodynamic Effects of this compound in Early Phase Clinical Trials

| Study Population | This compound Dose | Key Hemodynamic Changes | Reference |

| Hypertensive Men | 100, 200, and 300 mg/d | ↓ Resting blood pressure; ↓ Exercise heart rate; ↑ Forearm blood flow; ↓ Forearm vascular resistance | [5][22] |

| Healthy Volunteers | 50, 100, 200, and 400 mg (single oral doses) | ↓ Supine diastolic blood pressure (200 and 400 mg); ↓ Standing systolic and diastolic blood pressure | [2] |

| Healthy Volunteers | 150 mg | ↓ Exercise tachycardia; ↓ Resting diastolic blood pressure | [23] |

| Patients with Congestive Heart Failure | 3 months of treatment | ↑ Cardiac output; ↓ Systemic vascular resistance; ↓ Peak exercise heart rate; ↓ Pulmonary capillary wedge pressure | [24] |

| Healthy Young Men | 50 to 200 mg (single oral doses) | Little effect at rest; ↓ Exercise heart rate and systolic blood pressure | [25] |

| Hypertensive Patients | 50, 100, and 200 mg (single doses) | ↓ Blood pressure (dose-related) | [26][27] |

The Beta-Blocker Evaluation of Survival Trial (BEST)

The BEST trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the effect of this compound on survival in patients with advanced chronic heart failure.[12][24][28][29][30][31]

Experimental Protocol: BEST Trial Design [24][28][29][30][31][32]

-

Participants: 2,708 patients with New York Heart Association (NYHA) functional class III or IV heart failure and a left ventricular ejection fraction of 35% or less.

-

Intervention: Patients were randomly assigned to receive either this compound (starting at 3 mg twice daily and titrated up to a target dose of 50 mg or 100 mg twice daily) or a matching placebo, in addition to standard heart failure therapy.

-

Primary Endpoint: All-cause mortality.

-

Secondary Endpoints: Cardiovascular mortality, hospitalization for heart failure, and the combined endpoint of death or heart transplantation.

-

Follow-up: The mean follow-up period was 2 years.

Table 3: Key Outcomes of the BEST Trial

| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |

| All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13 | [24][30] |

| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | 0.04 | [12][24][30] |

| Hospitalization for Heart Failure | 35% | 42% | 0.78 (0.69-0.88) | <0.001 | [12][24][30] |

| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77-0.99) | 0.04 | [12][30] |

While the BEST trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality, it did demonstrate benefits in reducing cardiovascular mortality and hospitalizations for heart failure.[12][24][30] Subsequent analyses have suggested that genetic polymorphisms, particularly in the β1-adrenergic receptor, may influence the response to this compound.[7][33]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are mediated through its interaction with adrenergic receptors.

This compound acts as a competitive antagonist at β1- and β2-adrenergic receptors, leading to decreased heart rate and myocardial contractility. Its antagonism of α1-adrenergic receptors results in vasodilation and a reduction in peripheral vascular resistance. The presence of intrinsic sympathomimetic activity, which would involve partial agonism at β-receptors and a subsequent increase in intracellular cAMP, remains a point of contention in the scientific literature.

Pharmacokinetics and Metabolism

This compound is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[12][34][35][36][37][38][39]

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | ~80% | [23] |

| Protein Binding | High | |

| Metabolism | Hepatic (CYP2D6) | [34][38] |

| Elimination Half-life | 3-5 hours | [23] |

| Excretion | Renal and fecal |

Conclusion

This compound is a pharmacologically complex agent with a unique profile of non-selective β-blockade, α1-blockade, and debated intrinsic sympathomimetic activity. While it did not meet its primary endpoint in the landmark BEST trial, it demonstrated significant benefits in reducing cardiovascular mortality and heart failure hospitalizations. The discovery of pharmacogenomic interactions has opened new avenues for personalized medicine approaches with this compound. This technical guide provides a comprehensive overview of its development, from chemical synthesis to clinical evaluation, to aid researchers and drug development professionals in their understanding of this intriguing cardiovascular drug.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of dobutamine, propranolol and nitroglycerin on an experimental canine model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Canine Heart Failure--Current Concepts - WSAVA2007 - VIN [vin.com]

- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 20. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Hemodynamic effects during rest and exercise of this compound in hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Usefulness of this compound in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hemodynamic properties of this compound, a beta-adrenoreceptor blocking drug with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A comparison of single doses of this compound and oxprenolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A comparison of single doses of this compound and oxprenolol in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]

- 30. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]

- 31. cardiologytrials.substack.com [cardiologytrials.substack.com]

- 32. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]

- 33. mrctcenter.org [mrctcenter.org]

- 34. Beta blocker - Wikipedia [en.wikipedia.org]

- 35. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. metabolon.com [metabolon.com]

- 38. walshmedicalmedia.com [walshmedicalmedia.com]

- 39. mdpi.com [mdpi.com]

Bucindolol's Interaction with G-Protein Coupled Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth technical analysis of Bucindolol's complex interactions with G-protein coupled receptors (GPCRs). It consolidates quantitative pharmacological data, details key experimental protocols for its characterization, and visually represents the associated signaling pathways.

Introduction

This compound is a third-generation adrenergic receptor antagonist characterized by a multifaceted pharmacological profile.[1] It is a non-selective antagonist at β1- and β2-adrenergic receptors, with additional antagonist activity at the α1-adrenergic receptor.[1][2] This combination of β-blockade and α1-mediated vasodilation distinguishes it from earlier generations of beta-blockers.[1][2] The pharmacologically active form is the (S)-enantiomer.[1]

Beyond simple antagonism, this compound exhibits more nuanced interactions with GPCRs, including partial agonism (also referred to as intrinsic sympathomimetic activity) at the β1-adrenergic receptor and biased agonism.[3][4][5] It has been shown to stimulate G-protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, in a manner distinct from other biased agonists like carvedilol.[4][6] This complex mechanism, involving antagonism, partial agonism, and biased signaling, makes this compound a subject of significant interest for understanding GPCR pharmacology and for the development of tailored cardiovascular therapeutics.[3][4]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been quantified across various GPCR subtypes. The following tables summarize key data from radioligand binding and functional assays. It is important to note that many studies have been conducted with the racemic mixture of this compound.

Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors

| Receptor Subtype | Ligand (Isomer) | Ki (nM) | Source Organism/Tissue | Reference(s) |

| α1 | This compound (Racemate) | 69 | Rat | [7] |

| 5-HT1A | This compound (Racemate) | 11 | Not Specified | [7] |

| 5-HT2A | This compound (Racemate) | 382 | Not Specified | [7] |

Note: this compound is established as a non-selective beta-adrenergic receptor antagonist, implying a comparable high affinity for both β1 and β2 receptors.[1][8] Specific Ki values for individual beta-receptor subtypes were not detailed in the provided search results.

Table 2: Comparative Functional Data of this compound and Carvedilol

| Parameter | This compound | Carvedilol | Assay Conditions | Reference(s) |

| β-Blockade (pA2) | ||||

| β1-adrenoceptor | 8.86 ± 0.08 | 8.93 ± 0.07 | Human Myocardium | [6] |

| β2-adrenoceptor | 8.24 ± 0.15 | 8.44 ± 0.11 | Human Myocardium | [6] |

| Adenylyl Cyclase Activity | ||||

| Basal Activity | No significant stimulation | No significant stimulation | Membranes from drug-untreated cells | [9] |

| cAMP Accumulation | Increase (1.64-fold) | No effect | Human Myocardial Strips | [5] |

| Force of Contraction | ||||

| Forskolin-stimulated | Variable (+/-) | Mostly decrease | Human Dilated Cardiomyopathy Trabeculae | [6] |

Signaling Pathways

This compound modulates multiple GPCR signaling cascades. Its effects are not limited to simple blockade but involve a complex interplay of G-protein-dependent and -independent pathways.

Canonical G-Protein Coupled Pathways

This compound's primary mechanism involves the competitive antagonism of catecholamines (epinephrine and norepinephrine) at adrenergic receptors.

-

β-Adrenergic Receptor (Gs Pathway) Antagonism: At β1 and β2 receptors, this compound blocks the canonical Gs protein-mediated pathway. This prevents the activation of adenylyl cyclase (AC), thereby reducing the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8]

-

α1-Adrenergic Receptor (Gq Pathway) Antagonism: this compound also acts as an antagonist at α1-adrenergic receptors, which are coupled to Gq proteins.[1] This blockade inhibits the activation of phospholipase C (PLC), preventing the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers in this pathway.

Partial Agonism and Biased Signaling

This compound's pharmacology is more complex than that of a simple antagonist.

-

Partial Agonism: this compound exhibits partial agonist activity, particularly at the β1-adrenergic receptor.[3][10] This means that while it blocks the full effect of potent agonists like isoproterenol, it can weakly activate the receptor on its own, leading to a submaximal stimulation of the Gs-cAMP pathway.[3][5] This intrinsic sympathomimetic activity is dependent on the activation state of the receptor.[10]

-

Biased Agonism (β-Arrestin-Independent ERK Activation): A key feature of this compound is its status as a biased agonist.[4] Unlike carvedilol, which is a well-known β-arrestin-biased agonist that stimulates ERK1/2 activation via a β-arrestin-dependent mechanism, this compound's activation of the MAPK/ERK pathway appears to be independent of β-arrestin.[6][11] This suggests a distinct mechanism of G-protein-independent signaling that diverges from the classical model of β-arrestin-mediated biased agonism.[11]

Experimental Protocols

The characterization of this compound's interaction with GPCRs relies on a suite of established in vitro assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[1] It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.[1][12]

Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[13][14]

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris.[13]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[14]

-

Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., BCA assay), and store aliquots at -80°C.[1][13]

-

-

Competitive Binding Reaction:

-

In a 96-well plate, set up reactions in triplicate containing:

-

Total Binding: A fixed concentration of radioligand (e.g., [¹²⁵I]-iodocyanopindolol for β-receptors) and assay buffer.[8][13]

-

Non-specific Binding (NSB): Radioligand plus a high concentration of an unlabeled competitor (e.g., 10 µM Propranolol) to saturate all specific binding sites.[13]

-

Competition: Radioligand plus varying concentrations of unlabeled this compound.[8][13]

-

-

Add the prepared membrane suspension to each well to initiate the binding reaction.[13]

-

-

Incubation:

-

Filtration and Washing:

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.[8][14]

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal competition curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Adenylyl Cyclase Activity Assay

This functional assay measures the effect of this compound on the production of the second messenger cAMP, providing insight into its antagonist and partial agonist properties.[8][9]

Protocol:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.[8]

-

Assay Reaction:

-

Treatment:

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).[8]

-

Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or a lysis buffer from a commercial kit).[8]

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).[3]

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its effect on basal and agonist-stimulated adenylyl cyclase activity (EC50 or IC50).

GTPγ[³⁵S] Binding Assay

This functional assay directly measures the activation of G-proteins, which is the first step in the signal transduction cascade following receptor activation by an agonist.[16] It uses a non-hydrolyzable GTP analog, GTPγ[³⁵S], which binds to activated Gα subunits.[17][18]

Protocol:

-

Membrane Preparation: Prepare membranes from cells expressing the receptor of interest as previously described.[16]

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound (to test for agonist activity) or this compound plus a known agonist (to test for antagonist activity).[16][19]

-

Include controls for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).[16]

-

-

Initiation and Incubation:

-

Termination and Filtration:

-

Quantification and Data Analysis:

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to measure the activation of downstream signaling pathways, such as the MAPK/ERK cascade, to investigate G-protein-independent or biased signaling.[6]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the target receptor.

-

Starve cells of serum for several hours to reduce basal ERK activation.

-

Treat cells with varying concentrations of this compound for a specific time course (e.g., 5-30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Re-probe the same membrane with an antibody for total ERK1/2 as a loading control.

-

-

Signal Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK activation.

-

Conclusion

This compound's interaction with G-protein coupled receptors is remarkably complex, extending far beyond simple non-selective β-adrenergic antagonism. Its pharmacological identity is defined by a unique combination of:

-

Multi-receptor antagonism at β1, β2, and α1-adrenergic receptors.[1]

-

Partial agonism (intrinsic sympathomimetic activity) at the β1-adrenergic receptor, enabling it to weakly stimulate Gs signaling.[3][5]

-

Biased agonism that promotes G-protein-independent activation of the MAPK/ERK pathway through a mechanism that appears distinct from the classical β-arrestin-dependent pathway utilized by other biased ligands like carvedilol.[6][11]

This intricate profile underscores the nuanced nature of GPCR signaling and highlights the potential for developing "biased ligands" that selectively engage specific downstream pathways. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is critical for both fundamental GPCR research and the rational design of next-generation cardiovascular therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists this compound and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Interaction of the beta adrenergic receptor antagonist this compound with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Solubility of Bucindolol

Introduction

This compound is a third-generation, non-selective β-adrenergic receptor antagonist that also exhibits weak α1-adrenergic blocking properties.[1][2][3] Its unique pharmacological profile, which includes vasodilating activity, has made it a subject of significant interest in cardiovascular research, particularly for the treatment of chronic heart failure.[1][4] This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of this compound, complete with detailed experimental protocols and pathway diagrams to support research and drug development efforts.

Core Chemical Properties

This compound's chemical structure dictates its physicochemical properties and pharmacological activity. It is classified as an aryloxypropanolamine derivative.[3]

| Property | Value | Reference |

| IUPAC Name | 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile | [2][5][6] |

| Chemical Formula | C₂₂H₂₅N₃O₂ | [2][6][7] |

| Molecular Weight | 363.46 g/mol | [2][6] |

| Melting Point | 125-127 °C (free base) 185-187 °C (hydrochloride salt) | [5] |

| pKa | 8.86 | [5] |

| Predicted logP (XLogP3) | 3.3 | [8] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation, bioavailability, and application in both in vitro and in vivo studies.

2.1 Aqueous and pH-Dependent Solubility

This compound is a lipophilic compound, a characteristic indicated by its positive logP value, which results in poor solubility in water and aqueous solutions.[8] Its chemical structure includes a secondary amine group, making it a weak base.[8] Consequently, its aqueous solubility is highly dependent on pH. In acidic environments (lower pH), the amine group becomes protonated, forming a more soluble salt. As the pH increases towards neutral or alkaline conditions, this compound transitions to its less soluble free base form.[8]

2.2 Salt Form and Organic Solvents

To overcome aqueous solubility challenges, this compound is often used in its hydrochloride salt form (this compound HCl), which is significantly more water-soluble than the free base.[5][8]

The compound is readily soluble in various organic solvents, with Dimethyl sulfoxide (DMSO) being commonly used to prepare concentrated stock solutions for experimental use.[8][9]

2.3 Solubility Enhancement

For in vivo and specific in vitro applications, co-solvent systems and excipients are employed to improve solubility. Formulations using a combination of DMSO, PEG300, Tween-80, and saline are common.[10] Additionally, solubility enhancers like cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) can encapsulate the lipophilic this compound molecule, increasing its apparent solubility in aqueous media.[8][10]

| Solvent / System | Solubility | Reference |

| Water / Aqueous Buffers | Poor (as free base) | [8] |

| Acidic Solutions (low pH) | Increased solubility | [8] |

| Dimethyl sulfoxide (DMSO) | ≥ 80 mg/mL (with sonication) | [9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | [10] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended solution) | [10] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [10] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects primarily through the competitive antagonism of β-adrenergic and α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][11]

3.1 Antagonism of β-Adrenergic Signaling

As a non-selective β-blocker, this compound competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to both β1 and β2-adrenergic receptors.[1] This action blocks the downstream activation of adenylyl cyclase, reduces the production of cyclic AMP (cAMP), and subsequently decreases the activity of Protein Kinase A (PKA), leading to reduced heart rate and myocardial contractility.[12]

Antagonism of the β-adrenergic receptor signaling pathway by this compound.

3.2 Antagonism of α1-Adrenergic Signaling

This compound's mild vasodilating effect is attributed to its blockade of α1-adrenergic receptors.[1] The α1-receptor is coupled to the Gq protein.[13] Its activation by catecholamines stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and physiological responses like vasoconstriction. This compound blocks this pathway, contributing to vasodilation.[13]

Antagonism of the α1-adrenergic receptor signaling pathway by this compound.

Experimental Protocols

The following section details key experimental methodologies relevant to the study of this compound.

4.1 Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for serial dilution in in vitro experiments.[8]

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tube

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

-

Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

-

If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until a clear solution is obtained.[8]

-

Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[8]

Note: When diluting this stock into the final aqueous medium, ensure the final DMSO concentration is compatible with the experimental system (typically <0.5%).[8]

Workflow for preparing a this compound stock solution in DMSO.

4.2 Protocol 2: Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to a specific adrenergic receptor, allowing for the determination of its binding affinity (Ki).[13]

Principle: A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the receptor of interest in the presence of varying concentrations of unlabeled this compound. The amount of radioligand bound to the receptor decreases as the concentration of this compound increases, allowing for the calculation of the inhibitory constant (Ki).[13]

Detailed Methodology:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the target adrenergic receptor (e.g., β1, β2, α1). The final membrane pellet is resuspended in a suitable buffer and protein concentration is determined.[13]

-

Assay Setup: Set up assay tubes/plates containing:

-

Total Binding: Membrane preparation and radioligand only.

-

Non-specific Binding (NSB): Membrane, radioligand, and a high concentration of a competing non-selective antagonist (e.g., 1 µM propranolol for β-receptors) to saturate specific binding sites.[13]

-

Competitive Binding: Membrane, radioligand, and increasing concentrations of unlabeled this compound.

-

-

Incubation: Incubate the reactions at a specified temperature for a set time to reach equilibrium.

-

Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold buffer.[13]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis to determine the IC50 (concentration of this compound that inhibits 50% of specific binding), which can then be converted to the Ki value using the Cheng-Prusoff equation.

General workflow for a competitive radioligand binding assay.

4.3 Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

This method is used to determine the enantiomeric purity of this compound, which is critical as the beta-blocking activity resides primarily in the (S)-enantiomer.[11][14]

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to prepare the analytical solution.[11]

-

Chromatographic System:

-

Instrument: High-Performance Liquid Chromatograph (HPLC) equipped with a suitable detector (e.g., UV-Vis).

-

Column: A chiral stationary phase (CSP) column designed for the separation of β-blocker enantiomers (e.g., a polysaccharide-based CSP).[11]

-

-